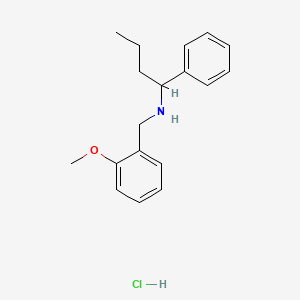![molecular formula C16H29Cl2N3 B4446962 [4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4446962.png)
[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride
描述
[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride, commonly known as DMEMEDA, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a tertiary amine and can be synthesized using different methods. DMEMEDA has been shown to have significant biochemical and physiological effects, making it a valuable tool in various research fields.
作用机制
DMEMEDA exerts its biochemical and physiological effects by interacting with different receptors and enzymes in the body. It has been shown to inhibit acetylcholinesterase by binding to its active site. DMEMEDA also interacts with other receptors such as nicotinic and muscarinic receptors, which are involved in various physiological processes such as muscle contraction and neurotransmitter release.
Biochemical and Physiological Effects:
DMEMEDA has been shown to have significant biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. DMEMEDA has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine. This property of DMEMEDA has been utilized in the development of drugs for the treatment of Alzheimer's disease.
实验室实验的优点和局限性
DMEMEDA has several advantages as a research tool. It is a potent inhibitor of acetylcholinesterase, making it a valuable tool for the development of drugs for the treatment of Alzheimer's disease. DMEMEDA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMEMEDA has some limitations as a research tool. It can be toxic at high concentrations, and its effects on different receptors and enzymes can be variable, making it challenging to interpret the results of experiments.
未来方向
There are several future directions for the use of DMEMEDA in scientific research. One area of research is the development of new drugs for the treatment of Alzheimer's disease. DMEMEDA has been shown to be a potent inhibitor of acetylcholinesterase, and its use as a research tool may lead to the development of more effective drugs for the treatment of this disease. Another area of research is the study of the effects of DMEMEDA on different receptors and enzymes in the body. This research may lead to a better understanding of the physiological processes involved in neurotransmitter release and muscle contraction.
科学研究应用
DMEMEDA has been widely used in scientific research for various purposes such as drug discovery, enzyme inhibition studies, and protein modification. It has also been used as a reagent for the synthesis of different compounds. DMEMEDA has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. This property of DMEMEDA has been utilized in the development of drugs for the treatment of Alzheimer's disease.
属性
IUPAC Name |
4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-N,N-dimethylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3.2ClH/c1-4-19-11-5-6-16(19)13-17-12-14-7-9-15(10-8-14)18(2)3;;/h7-10,16-17H,4-6,11-13H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKLAHQJPCJPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)N(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4446882.png)
![1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4446889.png)
![4-[bis(4-fluorophenyl)methyl]-N-(2-furylmethyl)-1-piperazinecarboxamide](/img/structure/B4446893.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4446896.png)
![2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4446917.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4446919.png)

![N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B4446942.png)
![N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide](/img/structure/B4446947.png)
![3-ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446951.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446955.png)
![N-(2-ethoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4446961.png)

![1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4446988.png)